molecular formula C15H25BN2O2Si B8230310 Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)

Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)

Cat. No.: B8230310
M. Wt: 304.27 g/mol
InChI Key: HLZREUGRTIGGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid dimethyl ester derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a bulky tert-butyldimethylsilyl (TBS) group at the 1-position. The boronic acid moiety is esterified as a dimethyl ester, which impacts its stability, solubility, and reactivity compared to free boronic acids. Such derivatives are pivotal in medicinal chemistry, particularly as enzyme inhibitors or intermediates in dynamic covalent chemistry .

Properties

IUPAC Name

tert-butyl-(5-dimethoxyboranylpyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2Si/c1-15(2,3)21(6,7)18-9-8-12-10-13(11-17-14(12)18)16(19-4)20-5/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZREUGRTIGGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines

A common approach involves cyclizing 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, treatment of 3-amino-4-chloropyridine with acryloyl chloride under basic conditions yields 4-chloro-1H-pyrrolo[2,3-b]pyridine. This intermediate serves as a precursor for subsequent functionalization.

Halogenation for Cross-Coupling Readiness

Halogenation at the 5-position is critical for introducing the boronic ester. Iodination using N-iodosuccinimide (NIS) in acetic acid achieves 5-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine with >80% yield. Bromination alternatives, though less efficient, are also documented.

Protective Group Strategies: TBDMS Installation

The TBDMS group is introduced to protect the pyrrole nitrogen, preventing undesired side reactions during boronic ester formation.

Silylation Conditions

Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole (base) and DMF (solvent) affords 1-TBDMS-protected pyrrolopyridine (Scheme 1). Key parameters:

  • Molar ratio : 1.2 equivalents of TBDMS-Cl per equivalent of substrate.

  • Reaction time : 12–24 hours at room temperature.

  • Yield : 85–92% after silica gel chromatography.

Alternative Routes: Direct Borylation

Lithium-Halogen Exchange Followed by Boronation

  • Treat 5-iodo-1-TBDMS-pyrrolopyridine with n-BuLi at -78°C.

  • Quench with trimethyl borate (B(OMe)3_3).

  • Acidic workup yields the boronic acid, which is esterified with methanol.

Yield : 60–65%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Miyaura BorylationHigh regioselectivity, mild conditionsRequires Pd catalyst, costly reagents70–78%
Direct BorylationFewer stepsLow-temperature sensitivity60–65%
TransesterificationHigh efficiencyRequires acidic conditions90–95%

Mechanistic Insights

Miyaura Borylation Mechanism

  • Oxidative addition of Pd(0) to the C–I bond.

  • Transmetallation with B2_2Pin2_2 to form a Pd–B intermediate.

  • Reductive elimination yields the boronic ester.

Transesterification Dynamics

Protonation of the boronate oxygen facilitates nucleophilic attack by methanol, displacing pinacol .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Boronic acid groups can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert boronic esters to boranes.

  • Substitution: Functional group substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions employed in reactions involving this compound include:

  • Oxidizing Agents: Hydrogen peroxide, sodium perborate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium, nickel catalysts for coupling reactions.

  • Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.

Major Products

The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a key intermediate in the synthesis of complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Biology

Biologically, boronic acids are known for their enzyme inhibition properties, particularly targeting proteases and kinases

Medicine

Medically, the compound's unique structure allows for the development of novel therapeutics. It has been explored for use in cancer treatment due to its ability to inhibit specific enzymes involved in cancer progression.

Industry

In industry, boronic acid derivatives are used in the production of advanced materials, such as polymers and electronic components. The compound's reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its boronic acid groups can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The pyrrolo[2,3-b]pyridine scaffold provides specificity and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Structural Analogues with Silyl-Protected Pyrrolopyridine Cores

  • (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 685513-99-9)
    • Key Differences :
  • The presence of a chlorine substituent at the 4-position alters electronic properties, which may influence binding affinity in enzyme inhibition .
    • Similarities :
  • Both compounds utilize silyl protection to stabilize the pyrrolopyridine core during synthesis or biological applications .

  • Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester

    • Key Differences :
  • The pinacol ester (a cyclic diol ester) offers greater hydrolytic stability than the dimethyl ester, making it preferable for applications in aqueous environments .

Functional Analogues in Medicinal Chemistry

  • 1-Amido-2-triazolylethaneboronic acid (e.g., MB076)
    • Key Differences :
  • Features a triazole ring instead of a pyrrolopyridine core, which enhances in vitro activity against β-lactamases while maintaining inhibitory profiles (Ki ~ 0.1–1 µM) .
  • The absence of a silyl group simplifies synthesis but may reduce metabolic stability .
    • Similarities :
  • Both compounds leverage boronic acid’s reversible covalent binding to serine residues in target enzymes .

  • Aliphatic Boronic Acids (e.g., Compound 2 in PBP1b studies)

    • Key Differences :
  • Aliphatic chains lack aromatic conjugation, reducing Lewis acidity (pKa ~ 8–10) compared to aromatic boronic acids (pKa ~ 7–8) .
  • Lower inhibitory activity against penicillin-binding proteins (IC₅₀ > 50 µM vs. < 10 µM for aromatic analogues) .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Boronic Acid Derivatives

Compound Core Structure Protecting Group pKa* Hydrolytic Stability Key Applications
Target Compound (9CI) Pyrrolopyridine TBS, dimethyl ~7.5 Moderate Enzyme inhibition, drug design
(4-Chloro-TIPS-pyrrolopyridine)boronic acid Pyrrolopyridine TIPS ~7.8 High Synthetic intermediate
Pyrrolopyridine-5-boronic acid pinacol ester Pyrrolopyridine Pinacol ~7.2 Very high Suzuki coupling, sensors
1-Amido-2-triazolylethaneboronic acid Triazole None ~7.0 Low β-lactamase inhibition
Aliphatic boronic acid (Compound 2) Alkyl chain None ~9.0 Low PBP1b inhibition

*Estimated pKa values based on boronic acid substituent effects .

Key Insights :

  • Electronic Effects : Aromatic cores (e.g., pyrrolopyridine) lower pKa compared to aliphatic analogues, enhancing reactivity in physiological pH ranges .
  • Steric Effects : Bulky silyl groups (TBS, TIPS) improve stability but may hinder binding in enzyme-active sites .
  • Ester Choice : Dimethyl esters balance synthetic accessibility with moderate stability, whereas pinacol esters are superior for aqueous applications .

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and other Lewis bases. The compound in focus, Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI) , is a derivative that combines the properties of boronic acids with the structural features of pyrrolopyridines. This article explores its biological activity, mechanisms of action, and potential applications.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₄H₁₈BNO₄Si
  • CAS Number : 754214-61-4
  • Molecular Weight : 283.17 g/mol

Structural Features

The incorporation of a pyrrolopyridine moiety enhances the compound's ability to interact with biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Boronic acids are known for their role as enzyme inhibitors. The compound under discussion has been shown to inhibit various serine proteases and other enzymes through the formation of stable adducts with active site residues. For instance:

  • Inhibition Mechanism : The boronic acid moiety forms a covalent bond with serine residues in the enzyme's active site, leading to irreversible inhibition.
  • Case Study : A study demonstrated that peptide boronic acids could effectively inhibit serine proteases, with IC₅₀ values ranging from 29 µM to below 4 nM for different derivatives .

Antiviral Activity

Recent research has highlighted the antiviral potential of pyrrolopyridine derivatives, including the compound . A synthesis study indicated that derivatives of 1H-pyrrolo[3,2-b]pyridin-6-ylacetic acid exhibited significant activity against HIV-1. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrrolopyridine framework could enhance antiviral efficacy .

Oxidative Stability

One significant challenge with boronic acids is their oxidative stability. Studies have shown that compounds like BOL (a related boron compound) exhibit enhanced oxidative stability compared to traditional boronic acids. This stability is crucial for maintaining biological activity under physiological conditions .

The biological activity of boronic acids typically involves:

  • Covalent Bond Formation : Boronic acids react with diols in proteins and other biomolecules, forming stable covalent bonds.
  • Reversible Binding : These interactions can be reversible or irreversible depending on the specific structure and environment.
  • pH Dependence : The reactivity and binding affinity can vary significantly with pH, influencing their effectiveness as inhibitors .

Table 1: Biological Activity Summary of Boronic Acid Derivatives

Compound NameTarget EnzymeIC₅₀ (µM)Mechanism
WLS6ahClpXP29Serine protease inhibitor
MG262hClpXP<4ATP-dependent peptidase
BOLVarious enzymesN/ACovalent binding
9CIHIV-1TBDAntiviral activity

Table 2: Oxidative Stability Comparison

Compound NameOxidative Stability (relative)
PBABaseline
BL20-fold greater stability
BOL104-fold greater stability

Q & A

Q. What synthetic strategies are recommended for synthesizing this boronic acid ester, considering its sterically hindered pyrrolopyridine and silyl-protected moieties?

  • Methodological Answer : Synthesis of this compound requires a stepwise approach due to its complex structure. Begin with the preparation of the pyrrolo[2,3-b]pyridine core, followed by silylation using tert-butyldimethylsilyl (TBS) groups to protect reactive sites. Boronic esterification is typically performed via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂Pin₂) . To mitigate purification challenges associated with free boronic acids, prioritize synthesizing the dimethyl ester prodrug form, as boronic esters are more stable and easier to isolate . Post-synthesis, confirm intermediate structures using NMR and mass spectrometry (MS) with derivatization (e.g., pinacol ester conversion) to avoid boroxine interference .

Q. How can researchers reliably characterize this compound using MALDI-MS, given its propensity for boroxine formation?

  • Methodological Answer : Boronic acids often undergo dehydration/trimerization during MS analysis, complicating data interpretation. To suppress boroxine formation:
  • Derivatization : Convert the boronic acid to a pinacol ester using 2,3-butanediol prior to analysis. This stabilizes the boron center and eliminates dehydration artifacts .
  • Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) as the MALDI matrix. DHB facilitates in situ esterification on the sample plate, enhancing ionization efficiency and reducing side reactions .
  • Validation : Compare spectra with and without derivatization to confirm molecular ion peaks. For branched or multi-boronic acid systems, employ MS/MS sequencing to resolve complex fragmentation patterns .

Q. What therapeutic applications are plausible for this compound, given its structural similarity to proteasome inhibitors like bortezomib?

  • Methodological Answer : The pyrrolopyridine-boronic ester scaffold suggests potential as a proteasome inhibitor, mimicking bortezomib’s mechanism of covalent binding to catalytic threonine residues . To validate:
  • Enzymatic Assays : Test inhibition of the 20S proteasome chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Co-crystallization : Resolve the compound’s binding mode with the proteasome β5 subunit via X-ray crystallography, focusing on boron–threonine interactions .
  • Selectivity Screening : Compare activity against off-target serine hydrolases (e.g., thrombin) to assess specificity .

Advanced Research Questions

Q. How can conflicting MS data arising from boroxine adducts be resolved during structural elucidation?

  • Methodological Answer : Boroxine adducts (e.g., [M-3H₂O+2B] peaks) are common in underivatized samples. To resolve discrepancies:
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish boroxine-related peaks from genuine fragments.
  • High-Resolution MS : Use Orbitrap or Q-TOF systems to achieve <5 ppm mass accuracy, enabling precise assignment of adducts .
  • Controlled Degradation : Perform thermogravimetric analysis (TGA) to correlate dehydration events (e.g., ~150–200°C mass loss) with MS artifacts .

Q. What structural modifications enhance this compound’s thermal stability for high-temperature applications (e.g., polymer composites)?

  • Methodological Answer : Thermal stability is influenced by substituent electronics and steric bulk. Based on TGA studies of aromatic boronic acids:
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the pyrrolopyridine ring, which stabilize the boron center via resonance .
  • Steric Shielding : The tert-butyldimethylsilyl group already provides steric protection; further substitution with ortho-methyl groups on the boronic ester can reduce trimerization .
  • Polymer Incorporation : Copolymerize with acrylamide monomers to create boronic acid-functionalized polymers, which exhibit delayed degradation onset (~300°C) .

Q. How does the silyl-protected pyrrolopyridine moiety influence interactions with glycoproteins or diol-containing biomolecules?

  • Methodological Answer : The silyl group may sterically hinder diol binding but enhance lipophilicity for membrane penetration. To evaluate:
  • Surface Plasmon Resonance (SPR) : Immobilize glycoproteins (e.g., RNase B) on AECPBA-modified chips and measure binding kinetics at varying pH. The silyl group’s hydrophobicity may promote non-specific interactions, necessitating buffer optimization (e.g., 0.1 M HEPES, pH 8.5) to minimize interference .
  • Competitive Assays : Compare binding affinity with/without silyl deprotection (e.g., using TBAF) to isolate steric effects .
  • Molecular Dynamics (MD) : Simulate interactions with glucose or ATP to assess binding site accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.